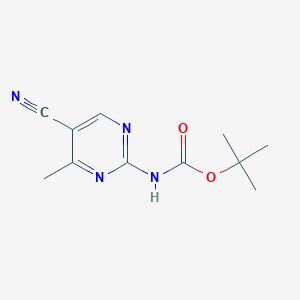

tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate

Cat. No. B8561187

M. Wt: 234.25 g/mol

InChI Key: SOHLXELMZYOLOI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09006432B2

Procedure details

A 250 ml 3-neck flask was equipped with an overhead stirrer, thermocouple, reflux condenser and heating mantle. The flask was charged with (E)-2-acetyl-3-dimethylamino-acrylonitrile (8.93 g, 63.34 mmol), N-tert-butyloxycarbonyl-guanidine (10 g, 61.56 mmol) and 2-methyltetrahydrofuran (98.76 g). The resultant suspension was stirred and heated to reflux, whereupon the solids were observed to dissolve. The resultant mixture was stirred for about 6 hours, then concentrated by rotary evaporation to yield a solid which was triturated with water (120.00 g) to complete precipitation of the desired product. The resultant suspension was stirred for ˜30 minutes at ambient temperature, then filtered and the wet solid washed twice with water (120.00 g) and dried in a vacuum oven at 75-80° C. under a N2 bleed overnight to yield the title compound.

[Compound]

Name

resultant suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](/[C:4](=[CH:7]/N(C)C)/[C:5]#[N:6])(=O)[CH3:2].[C:11]([O:15][C:16]([NH:18][C:19]([NH2:21])=[NH:20])=[O:17])([CH3:14])([CH3:13])[CH3:12].CC1CCCO1>>[C:11]([O:15][C:16](=[O:17])[NH:18][C:19]1[N:21]=[C:1]([CH3:2])[C:4]([C:5]#[N:6])=[CH:7][N:20]=1)([CH3:14])([CH3:12])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.93 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)\C(\C#N)=C\N(C)C

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC(=N)N

|

|

Name

|

|

|

Quantity

|

98.76 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1OCCC1

|

Step Two

[Compound]

|

Name

|

resultant suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resultant suspension was stirred for ˜30 minutes at ambient temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 ml 3-neck flask was equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermocouple, reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux, whereupon the solids

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was triturated with water (120.00 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation of the desired product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the wet solid washed twice with water (120.00 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 75-80° C. under a N2

|

WAIT

|

Type

|

WAIT

|

|

Details

|

bleed overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(NC1=NC=C(C(=N1)C)C#N)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |